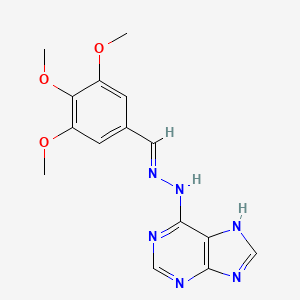

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzylidene group and a hydrazinyl group attached to the purine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized by reacting appropriate aldehydes with hydrazine derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. For instance, a similar compound, 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid, contains multiple bonds, aromatic bonds, and rotatable bonds .Wissenschaftliche Forschungsanwendungen

Fluorescent pH Probe

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine: serves as a simple fluorescent probe for pH sensing. Researchers have designed and synthesized this compound to detect strongly acidic and alkaline pH levels in a DMSO/water (1/4, v/v) system. The probe demonstrates high selectivity and sensitivity, making it valuable for pH imaging in biological systems, such as E. coli cells .

Anticancer Activity

The compound’s structure suggests potential anticancer properties. While specific studies on this exact compound are limited, related derivatives containing the 3,4,5-trimethoxyphenyl moiety have shown promising results. For instance, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives exhibited significant anticancer activity against MCF-7 and A549 cell lines . Further investigations into the anticancer potential of this compound are warranted.

Biological Imaging

Beyond pH sensing, the compound’s fluorescence could be harnessed for imaging purposes. Researchers might explore its use as a fluorescent tag in biological studies, including cellular localization and tracking.

If you’d like more information on any specific application, feel free to ask

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine acts as a non-covalent EGFR inhibitor . It binds to the EGFR and inhibits its activity, which in turn prevents the activation of the downstream signaling pathways involved in cell proliferation and survival.

Biochemical Pathways

The compound (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the activation of key oncogenes such as KRAS, MAP2K, and EGFR itself . This leads to a decrease in cell proliferation and survival, thereby inhibiting the growth and prognosis of cancer cells.

Result of Action

The molecular and cellular effects of (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine’s action include a significant reduction in the Reactive Oxygen Species (ROS) levels in lung cancer cells and an alteration in the mitochondrial membrane potential (MMP) . These changes are vital prerequisites for better plausible EGFR inhibitors devoid of cardiotoxicity .

Eigenschaften

IUPAC Name |

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-22-10-4-9(5-11(23-2)13(10)24-3)6-20-21-15-12-14(17-7-16-12)18-8-19-15/h4-8H,1-3H3,(H2,16,17,18,19,21)/b20-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXMTBMGNIZEJZ-CGOBSMCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)

![N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2589439.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)

![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)

![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)